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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals prevent and

manage contamination in Botryococcus braunii cultures.

Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of contamination in a Botryococcus braunii culture?

A1: Healthy Botryococcus braunii cultures typically appear bright green.[1] Signs of

contamination can include a change in color, such as turning yellow-green or orange, which

may indicate entry into a stationary growth phase or cell death.[1] A cloudy or turbid medium

often suggests bacterial contamination, while fuzzy or thread-like structures are indicative of

fungal growth.[2][3] A sudden drop in the pH of the culture, often observed as the medium

turning yellow, can also be a sign of bacterial contamination.[2]

Q2: What are the primary sources of contamination in microalgae cultures?

A2: Contamination can arise from several sources. The primary sources include improper

aseptic technique during handling, contaminated reagents or water, and airborne

microorganisms.[2] It is crucial to work in a sterile environment, such as a laminar flow hood,

and to sterilize all equipment and media properly.[4] Even the researcher can be a source of

contamination, so wearing appropriate personal protective equipment like a clean lab coat and

gloves is essential.[4][5]
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Q3: Is it possible to have a healthy Botryococcus braunii culture that is not axenic (i.e., contains

bacteria)?

A3: Yes, Botryococcus braunii often coexists with bacteria in its natural environment and in

laboratory cultures.[6][7][8] Some associated bacteria may even have a beneficial or probiotic

effect on the alga's growth.[6] However, for many research and development applications,

particularly those requiring precise biochemical analysis, obtaining an axenic (pure) culture is

necessary.[9] Uncontrolled bacterial growth can compete for nutrients and negatively impact

the algal culture.[10]

Q4: How can I confirm if my culture is contaminated with bacteria?

A4: Microscopic examination is the first step. Bacteria will appear as small, motile particles

between the algal cells.[2] To confirm, you can take a small sample of your culture and streak it

on a nutrient agar plate.[11] Incubate the plate in the dark for up to a week and check for the

growth of bacterial colonies.[12] Using a fluorescent stain like DAPI can also help visualize

bacteria under a fluorescence microscope.[12]

Q5: Should I routinely use antibiotics in my Botryococcus braunii cultures to prevent

contamination?

A5: Routine use of antibiotics is generally not recommended as it can lead to the development

of antibiotic-resistant bacteria and may mask underlying issues with aseptic technique.[5]

Antibiotics can also negatively affect the growth of the microalgae.[11] They should be used as

a targeted treatment to eliminate existing contamination when other methods are not feasible.

[5][11]

Troubleshooting Guides
Issue 1: The culture medium has become cloudy and/or
has a yellowish tint.
This is a strong indication of bacterial contamination.[2]

Immediate Actions:

Isolate: Immediately separate the suspected flask to prevent cross-contamination.
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Microscopic Examination: Observe a sample under a microscope at high magnification (400x

or 1000x) to confirm the presence of motile bacteria.

Plating: Streak a loopful of the culture onto a general-purpose bacterial medium (e.g.,

nutrient agar) to confirm viable bacteria.

Solutions:

For Mild Contamination:

Centrifugation and Washing: Gently centrifuge the culture to pellet the algal cells, discard

the supernatant, and resuspend the pellet in fresh, sterile medium.[13][14] Repeating this

process 3-5 times can significantly reduce the bacterial load.[14][15]

For Heavy Contamination:

Antibiotic Treatment: If the strain is valuable, treatment with a combination of antibiotics

may be necessary. It is crucial to first test the sensitivity of your B. braunii strain to the

chosen antibiotics.

Start Fresh: In many cases, it is more efficient to discard the contaminated culture and

start a new one from a clean stock culture.[13]

Issue 2: I see white or transparent, fuzzy, or thread-like
filaments in my culture.
This is a classic sign of fungal (mold) contamination.[3]

Immediate Actions:

Isolate: Immediately separate the contaminated flask.

Microscopic Examination: Observe the filaments under a microscope to confirm the

characteristic structure of fungal hyphae.

Solutions:

Physical Removal (for early-stage contamination):
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Transfer the culture to a sterile tube.

Use a sterile micropipette tip or a capillary tube to physically pick out the visible fungal

clumps. This is best done under a stereomicroscope.[15]

Transfer a small volume of the "cleaned" culture to fresh medium.

Filtration: For some colonial forms of B. braunii, it may be possible to use a cell strainer with

a pore size that allows bacteria and fungal spores to pass through while retaining the larger

algal colonies.[15]

Fungicide Treatment: This should be a last resort as fungicides can be harsh on the algae.

[15] Test different concentrations to find one that inhibits fungal growth without killing the B.

braunii.

Discard: Fungal contamination is very difficult to eliminate completely. Discarding the culture

and thoroughly cleaning and sterilizing the work area and incubator is often the best course

of action.[3]

Data Presentation: Antibiotic & Antifungal
Treatments
Table 1: Common Antibiotics for Treating Bacterial Contamination in Algal Cultures

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.ccap.ac.uk/wp-content/uploads/2020/06/KB_Fungus_removal_physical_tips_SAMS.pdf
https://www.ccap.ac.uk/wp-content/uploads/2020/06/KB_Fungus_removal_physical_tips_SAMS.pdf
https://www.ccap.ac.uk/wp-content/uploads/2020/06/KB_Fungus_removal_physical_tips_SAMS.pdf
https://www.yeasenbio.com/blogs/cell/troubleshooting-cell-culture-contamination-a-practical-solution-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12783581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibiotic
Stock Solution
Preparation

Final
Concentration
Range (in
culture)

Target Notes

Ampicillin
Varies by

supplier
1000 µg/mL[9] Bacteria

Often used in

combination with

other antibiotics.

Kanamycin
Prepare stock in

pure water
200 mg/L[12] Bacteria

Part of a

common

antibiotic

cocktail.[12]

Cefotaxime
Prepare stock in

pure water
500 mg/L[12] Bacteria

Part of a

common

antibiotic

cocktail.[12]

Carbenicillin
Prepare stock in

pure water
500 mg/L[12] Bacteria

Part of a

common

antibiotic

cocktail.[12]

Chloramphenicol
Varies by

supplier

50 - 500

mg/L[13]
Bacteria

Can be toxic to

some

microalgae.[16]

Streptomycin
Varies by

supplier
100 µg/mL[17] Bacteria

Often used in

combination with

Penicillin.

Note: Always filter-sterilize antibiotic stock solutions through a 0.22 µm filter before adding

them to the culture medium.[12] The optimal concentration and combination of antibiotics can

vary significantly between algal species and even strains, so it is essential to perform sensitivity

tests.[16]

Table 2: Common Antifungals for Treating Fungal Contamination in Algal Cultures
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Antifungal
Final
Concentration
Range (in culture)

Target Notes

Mucidin 2 µg/mL[9] Fungi

Reported to be

effective with minimal

impact on some

algae.[9]

Pimaricin 10 µg/mL[9] Fungi

Reported to be

effective with minimal

impact on some

algae.[9]

Amphotericin B 0.25 µg/mL[17] Fungi & Yeast

Can be toxic to algal

cells; use with caution.

[3]

Carbendazim ~1 µg/mL[17] Fungi

Requires testing

different dilutions to

avoid toxicity to the

alga.[17]

Experimental Protocols
Protocol 1: Preparation of Antibiotic Stock Solution
Cocktail
This protocol is based on a method suggested for eliminating bacterial contamination from

microalgal cultures.[12]

Materials:

Cefotaxime

Carbenicillin

Kanamycin
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Augmentin (Amoxicillin/clavulanic acid)

Sterile pure water

Sterile 50 mL tube

0.22 µm syringe filter

Sterile syringe

Sterile storage bottle or cryovials

Methodology:

In a biological safety cabinet, prepare a 20 mL antibiotic solution mixture in sterile pure water

with the following final concentrations:

Cefotaxime: 500 mg/L

Carbenicillin: 500 mg/L

Kanamycin: 200 mg/L

Augmentin: 200 mg/L

Ensure all antibiotic powders are fully dissolved.

Draw the solution into a sterile syringe.

Attach a 0.22 µm syringe filter to the syringe.

Filter-sterilize the solution into a sterile bottle or aliquot into sterile cryovials.[12]

Label the stock solution clearly with the contents, concentration, and date of preparation.

Store the stock solution refrigerated for up to 4 weeks or frozen at -20°C for longer-term

storage.[12]
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Protocol 2: Physical Removal of Fungal Contamination
This protocol is a method of choice for removing fungal contaminants as it avoids the use of

harsh chemical agents.[15]

Materials:

Fungal-contaminated liquid culture

Benchtop centrifuge

Sterile 15 mL centrifuge tubes

Sterile culture medium

Sterile micropipettes and tips

Stereomicroscope (optional, but recommended)

Sterile petri dish or multi-well plate

Methodology:

Reduce Contaminant Load:

Transfer 10-15 mL of the contaminated culture into a sterile centrifuge tube.

Centrifuge at a low speed (~100 x g or ~1000-2000 rpm in a typical benchtop centrifuge)

for 5 minutes.[15] This should pellet the larger algal colonies while leaving smaller fungal

spores in the supernatant.

Carefully decant and discard the supernatant.

Resuspend the algal pellet in a small volume of fresh sterile medium.

Repeat this washing step 4-5 times to progressively clean the culture.[15]

Isolate Algal Colonies:
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After the final wash, resuspend the pellet in fresh sterile medium in a small petri dish.

Under a stereomicroscope, use a sterile micropipette with a fine tip to pick individual,

healthy-looking B. braunii colonies that are visibly free of fungal hyphae.

Transfer each isolated colony into a separate well of a multi-well plate or a small tube

containing fresh sterile medium.[15]

Incubation and Verification:

Seal the plate or tubes and incubate under optimal growth conditions.

After 2-3 days, check for algal growth and the absence of fungus.[15]

Subculture any clean wells into larger volumes.

To confirm the elimination of fungus, inoculate a sample from the cleaned culture into an

enriched medium and incubate in the dark to see if any fungal growth appears.[15]

Visualizations
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Contamination Troubleshooting Workflow

Observe Culture Anomaly
(e.g., color change, turbidity)

Perform Microscopic
Examination

Signs of Bacteria?
(motile rods/cocci, cloudy medium)

Signs of Fungus?
(filaments, hyphae, clumps)

No

Bacterial Contamination Protocol

Yes

No visible contaminants.
Consider abiotic stress
(pH, nutrients, light).

No

Fungal Contamination Protocol

Yes

Wash Cells:
Centrifuge & Resuspend

in Fresh Media

Consider Antibiotic
Treatment (Last Resort)

Discard & Restart
from Clean Stock

Physical Removal:
Micromanipulation

Consider Fungicide
Treatment (High Risk)

Discard & Restart
(Recommended)

Click to download full resolution via product page

Caption: A decision tree for troubleshooting common contamination issues.
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Workflow for Establishing an Axenic Culture

Verification Methods

Start with Contaminated
or Non-Axenic Culture

Step 1: Reduce Bacterial Load
(Serial Dilution or Centrifuge Washing)

Step 2: Isolate Single Colonies
(Streak Plating on Agar)

Step 3: Pick Visibly Clean
Colony into Liquid Medium

Optional Step:
Treat with Antibiotic Cocktail

if Bacteria Persist

Step 4: Verify Axenicity

Inoculate into Nutrient Broth
& Incubate in Dark

Microscopy with
DAPI Staining

Axenic Culture Established

No Growth

Contamination Persists:
Repeat Isolation Steps

Growth No Bacteria Seen Bacteria Seen

Click to download full resolution via product page

Caption: A workflow for creating a pure (axenic) algal culture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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